1-Amino-4-bromo-2-naphthoic acid
Overview
Description
1-Amino-4-bromo-2-naphthoic acid is an organic compound with the molecular formula C11H8BrNO2. It is a derivative of naphthoic acid, featuring an amino group (-NH2) and a bromo group (-Br) on the naphthalene ring structure
Mechanism of Action
Target of Action
It is involved in the synthesis of binaphthyl-based amino acids and amino alcohols . These compounds play crucial roles in various biological processes.
Mode of Action
It is known to participate in domino coupling reactions and lactam ring opening of intermediates . These reactions involve the formation of new bonds and the breaking of existing ones, leading to significant changes in the molecular structure of the compound.
Biochemical Pathways
1-Amino-4-bromo-2-naphthoic acid is involved in the synthesis of binaphthyl-based amino acids and amino alcohols via domino coupling reactions and lactam ring opening of intermediates . These biochemical pathways lead to the production of complex molecules that can have various downstream effects, including the regulation of biological processes and the potential to influence disease states.
Result of Action
Given its involvement in the synthesis of binaphthyl-based amino acids and amino alcohols , it can be inferred that the compound may influence the structure and function of proteins, potentially affecting various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-4-bromo-2-naphthoic acid can be synthesized through several methods, including:
Halogenation: Bromination of 1-amino-2-naphthoic acid using bromine (Br2) in the presence of a suitable catalyst.
Amination: Introduction of an amino group to 4-bromo-2-naphthoic acid using ammonia (NH3) or an amine source under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process involving the bromination of naphthalene derivatives followed by amination. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Amino-4-bromo-2-naphthoic acid undergoes various types of chemical reactions, including:
Oxidation: Oxidation reactions can convert the amino group to a nitro group (-NO2) or other oxidized forms.
Reduction: Reduction reactions can reduce the bromo group to hydrogen, forming 1-amino-2-naphthoic acid.
Substitution: Substitution reactions can replace the bromo group with other functional groups, such as hydroxyl (-OH) or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like hydrogen gas (H2) and metal catalysts (e.g., palladium on carbon) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Nitro derivatives, carboxylic acids, and other oxidized forms.
Reduction Products: Hydrogenated derivatives and amines.
Substitution Products: Hydroxylated, alkylated, and other substituted derivatives.
Scientific Research Applications
1-Amino-4-bromo-2-naphthoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1-Amino-4-bromo-2-naphthoic acid is compared with other similar compounds, such as:
1-Bromo-2-naphthoic acid: Lacks the amino group, resulting in different chemical properties and reactivity.
2-Bromobenzoic acid: Similar bromo group placement but different aromatic ring structure.
1-Amino-2-naphthoic acid: Similar amino group placement but lacks the bromo group.
Properties
IUPAC Name |
1-amino-4-bromonaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5H,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPPYQDIGHSGNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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